
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acrylamide family and is also known as CQA.
Scientific Research Applications
Antibacterial Activity and Polymer Chemistry
Kumar et al. (2017) described the synthesis and characterization of cinchonidinyl-based acrylic and methacrylic homopolymers, which demonstrated significant antibacterial activity. These findings suggest potential applications of related acrylamide compounds in developing antibacterial materials and coatings Kumar, S., Mageswari, S., Nithya, M., & Subramanian, K. (2017). Cinchonidinyl‐Based Acrylic and Methacrylic Homopolymers: Synthesis, Characterization, and Antibacterial Activity. Advances in Polymer Technology, 36, 36-43.
Cytotoxic Agents for Cancer Treatment
Tarleton et al. (2013) explored the development of 2-phenylacrylamides as broad-spectrum cytotoxic agents, leading to the identification of compounds with improved cytotoxicity against cancer cell lines. This research indicates the potential of acrylamide derivatives, such as the compound , for use in cancer therapy Tarleton, M., Dyson, L., Gilbert, J., Sakoff, J., & McCluskey, A. (2013). Focused library development of 2-phenylacrylamides as broad spectrum cytotoxic agents. Bioorganic & Medicinal Chemistry, 21 1, 333-47.
Enantioselective Synthesis and Green Chemistry
Jimenez et al. (2019) reported on the enantioselective synthesis of related acrylamide compounds using marine and terrestrial fungi, emphasizing the role of green chemistry in the synthesis of pharmacologically relevant compounds. This study highlights the importance of environmentally friendly synthesis methods for complex molecules Jimenez, D. E., Barreiro, J. C., Dos Santos, F. M., de Vasconcellos, S. P., Porto, A., & Batista, J. (2019). Enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi and absolute configuration of (R)-2-cyano-3-(furan-2-yl) propanamide determined by calculations of electronic circular dichroism (ECD) spectra. Chirality, 31 7, 534-542.
Prostate Cancer Research
Rodrigues et al. (2012) investigated the effect of quinolinyl acrylate derivatives on prostate cancer in vitro and in vivo, revealing the potential therapeutic usefulness of these compounds against human prostate cancer cells. This work underscores the potential of acrylamide derivatives in the treatment of cancer Rodrigues, J., Charris, J., Ferrer, R., Gamboa, N., Angel, J., Nitzsche, B., Hoepfner, M., Lein, M., Jung, K., & Abramjuk, C. (2012). Effect of quinolinyl acrylate derivatives on prostate cancer in vitro and in vivo. Investigational New Drugs, 30, 1426-1433.
properties
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-8-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-18-7-1-5-16(12-18)21-10-9-19(29-21)13-17(14-25)23(28)27-20-8-2-4-15-6-3-11-26-22(15)20/h1-13H,(H,27,28)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELXIYCXFPLLTQ-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C#N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C#N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

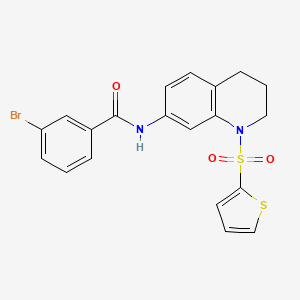
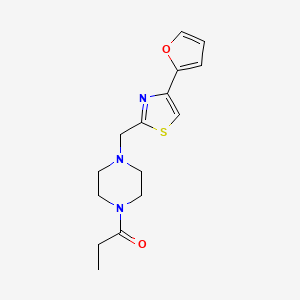
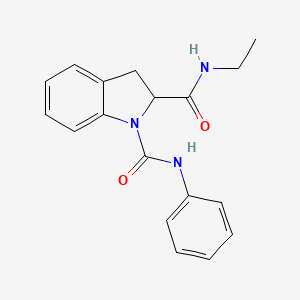
![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2819358.png)
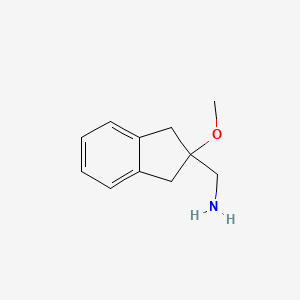
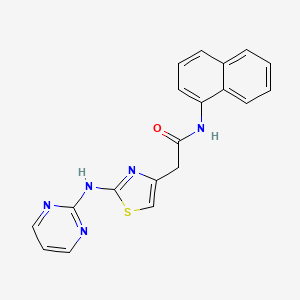
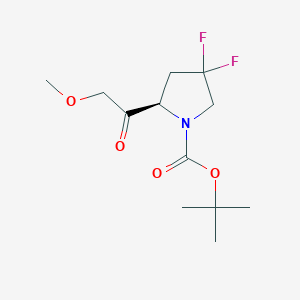
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2-bromophenyl)propan-1-one](/img/structure/B2819365.png)
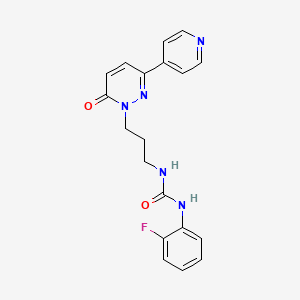
![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2819367.png)
![N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2819369.png)
![Dimethyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B2819371.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide](/img/structure/B2819373.png)